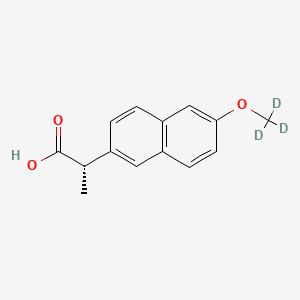

(S)-Naproxen-d3

Description

Significance of Isotopic Labeling in Advanced Analytical and Mechanistic Studies

The use of stable isotopes has revolutionized analytical and mechanistic studies. In mass spectrometry, the distinct mass difference between the labeled and unlabeled compound allows for precise quantification and identification of metabolites. acs.orgnih.gov This is particularly valuable in metabolomics for tracking metabolic pathways and determining the flux of elements through cellular reactions. moravek.comnih.gov

Isotopic labeling is also a powerful technique for elucidating reaction mechanisms. numberanalytics.com By tracking the position of the isotopic label in the products of a reaction, chemists can deduce the intricate steps involved in the transformation. wikipedia.org Furthermore, the substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect, where the rate of a reaction is altered. This effect provides valuable information about the rate-determining step of a reaction and the nature of bond-breaking processes. symeres.com

Overview of Deuterated Analogues in Pharmaceutical Research and Development

In pharmaceutical research, deuterated analogues of drugs have gained significant attention. pharmaffiliates.com Replacing hydrogen atoms with deuterium at specific positions in a drug molecule can subtly but significantly alter its metabolic profile. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. tocris.com

This increased metabolic stability can lead to several advantages, including a longer drug half-life, reduced formation of potentially toxic metabolites, and an improved pharmacokinetic profile. nih.gov This "deuterium switch" approach has been successfully applied to develop new drug entities with enhanced therapeutic properties. nih.govnih.gov The first FDA-approved deuterated drug, deutetrabenazine, demonstrated a superior pharmacokinetic profile compared to its non-deuterated counterpart, allowing for reduced dosing frequency. nih.gov

Rationale for Research Focus on (S)-Naproxen-d3 in Academic Contexts

(S)-Naproxen is a widely used non-steroidal anti-inflammatory drug (NSAID). chemicalbook.comresearchgate.net Its deuterated analogue, this compound, serves as a valuable tool in academic research for several reasons. Primarily, it is utilized as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of naproxen (B1676952) in biological samples. tocris.com Its similar chemical and physical properties to unlabeled naproxen ensure it behaves similarly during sample preparation and analysis, while its different mass allows for clear differentiation.

Furthermore, this compound is instrumental in drug metabolism and pharmacokinetic (DMPK) studies. tocris.comsymeres.com By administering a mixture of labeled and unlabeled naproxen, researchers can precisely track the metabolic fate of the drug in vivo. This allows for the identification of metabolites and a deeper understanding of the enzymes involved in its biotransformation. The use of this compound in such studies contributes to a more comprehensive understanding of the drug's behavior in the body, which is crucial for optimizing therapeutic strategies.

| Property | Value |

| Molecular Formula | C₁₄H₁₁D₃O₃ |

| Molecular Weight | 233.28 g/mol |

| IUPAC Name | (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoic acid |

| CAS Number | 1094102-82-5 |

| Appearance | White to Off-White Solid |

| Storage | 2-8°C Refrigerator |

Physicochemical Properties of this compound nih.govpharmaffiliates.com

Structure

3D Structure

Properties

Molecular Formula |

C14H14O3 |

|---|---|

Molecular Weight |

233.28 g/mol |

IUPAC Name |

(2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoic acid |

InChI |

InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/t9-/m0/s1/i2D3 |

InChI Key |

CMWTZPSULFXXJA-IZTXOYSKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)[C@H](C)C(=O)O |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation Strategies for S Naproxen D3

Stereoselective Synthesis of (S)-Naproxen Precursors

The synthesis of (S)-Naproxen-d3 fundamentally relies on the preparation of a stereochemically pure precursor that allows for the subsequent introduction of the deuterated methyl group. The key intermediate for this purpose is the (S)-enantiomer of 6-O-desmethylnaproxen ((S)-6-hydroxy-2-(2-propionic acid)naphthalene). The stereocenter at the α-position of the propionic acid moiety is crucial for the drug's therapeutic activity.

Several strategies are employed to obtain this chiral precursor:

Resolution of Racemic Mixtures: A common industrial approach involves the synthesis of racemic naproxen (B1676952) or its precursors, followed by resolution. google.communi.cz This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as an N-alkylglucamine. The less soluble diastereomer can be isolated by crystallization, and the desired (S)-enantiomer can then be liberated. The recovered (S)-naproxen is then demethylated to yield (S)-6-O-desmethylnaproxen. researchgate.net

Asymmetric Synthesis: Direct asymmetric methods offer an elegant way to establish the desired stereocenter without a resolution step. One such method is the asymmetric hydroformylation of 6-methoxy-2-vinylnaphthalene (MVN), a precursor to naproxen, using a chiral rhodium-phosphine catalyst, followed by oxidation. acs.org Another approach involves the asymmetric protonation of a prochiral enolate derived from a naproxen ester using a novel chiral proton source. researchgate.net

Biocatalytic Methods: Enzymatic processes provide high enantioselectivity under mild conditions. Engineered enzymes, such as variants of Old Yellow Enzyme 1 (OYE1) from Saccharomyces pastorianus, can catalyze the stereoselective C=C bond reduction of precursors like methyl 2-(6-methoxynaphthalen-2-yl)acrylate to afford (S)-naproxen methyl ester with high enantiomeric excess (ee). rsc.org This ester can then be hydrolyzed and demethylated.

The choice of method depends on factors like cost, scalability, and the availability of starting materials. For the synthesis of this compound, obtaining the (S)-6-O-desmethylnaproxen precursor is the pivotal first stage before isotopic labeling.

Deuterium (B1214612) Labeling Techniques for Methoxy (B1213986) Group Incorporation

With the chiral precursor (S)-6-O-desmethylnaproxen in hand, the next critical step is the introduction of the trideuteromethyl (-CD3) group. While general hydrogen isotope exchange (HIE) reactions on the final naproxen molecule are possible, they often lack regioselectivity and can lead to deuterium incorporation at undesired positions on the aromatic ring. snnu.edu.cnresearchgate.net A more precise and widely used strategy is the direct alkylation of the phenolic hydroxyl group of the precursor with a deuterated reagent.

Methods for Selective Deuteration at the Methoxy Position

The most effective and selective method for incorporating the trideuteromethyl group at the 6-O-position is the Williamson ether synthesis . khanacademy.orgfrancis-press.com This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenolic hydroxyl of (S)-6-O-desmethylnaproxen is deprotonated by a base to form a more nucleophilic phenoxide ion. This intermediate then reacts with a deuterated methylating agent, most commonly trideuteromethyl iodide (CD3I), via an SN2 mechanism to form the desired this compound. benchchem.com

This method ensures that deuterium is incorporated exclusively at the methoxy position, yielding a product with high isotopic purity. The use of commercially available CD3I makes this a practical and reliable approach for late-stage isotopic labeling. acs.org

Optimization of Deuterium Exchange and Coupling Reactions

Optimizing the Williamson ether synthesis is crucial for maximizing the yield and purity of this compound while minimizing side reactions and potential racemization. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time. numberanalytics.com

| Parameter | Options | Considerations for Optimization |

| Base | NaH, K₂CO₃, NaOH, KOH | The base must be strong enough to fully deprotonate the phenolic hydroxyl group but not so harsh as to cause side reactions. Potassium carbonate (K₂CO₃) is a commonly used mild base for this transformation. Sodium hydride (NaH) is a stronger, non-nucleophilic base that can also be effective. numberanalytics.comnih.gov |

| Solvent | Acetone (B3395972), DMF, DMSO, THF | Polar aprotic solvents like dimethylformamide (DMF) or acetone are typically preferred as they effectively solvate the cation of the base and facilitate the SN2 reaction. numberanalytics.com The choice of solvent can influence reaction rates and solubility of reactants. |

| Temperature | Room Temperature to Reflux | The reaction is often performed at elevated temperatures (e.g., 50-80 °C) to ensure a reasonable reaction rate. However, excessively high temperatures should be avoided to prevent potential side reactions or degradation. sacredheart.edu |

| Time | 2 to 24 hours | Reaction time must be sufficient for complete conversion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). doi.org |

| Technology | Conventional Heating, Microwave | Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes by efficiently transferring heat to the reactants. sacredheart.edu This can lead to higher throughput and potentially cleaner reactions. |

An optimized protocol might involve reacting (S)-6-O-desmethylnaproxen with a slight excess of trideuteromethyl iodide in acetone with potassium carbonate as the base, heating the mixture to reflux for several hours until the starting material is consumed. nih.gov Careful control of these conditions ensures a high conversion to the desired deuterated product with retention of stereochemical integrity.

Purification and Isolation of Highly Enriched this compound

After the synthesis is complete, the crude reaction mixture contains the desired this compound, unreacted starting materials, the base, and potential byproducts. A multi-step purification process is required to isolate the product with high chemical and isotopic purity.

Standard purification techniques include:

Extraction: An initial workup typically involves an acid-base extraction to separate the acidic product from neutral byproducts and the basic catalyst.

Crystallization: As a solid compound, this compound can often be purified by recrystallization from a suitable solvent system. This is an effective method for removing impurities and can significantly enhance the purity of the final product.

Chromatography: For higher purity, chromatographic methods are employed. researchgate.net

Flash Chromatography: Utilized for preparative separation on a larger scale using a silica (B1680970) gel stationary phase. researchgate.net

High-Performance Liquid Chromatography (HPLC): Preparative HPLC on a chiral stationary phase can be used to ensure both high chemical purity and enantiomeric purity, separating any racemate that might have formed. researchgate.net

The purity and identity of the isolated this compound are confirmed using a suite of analytical methods:

Mass Spectrometry (MS): Confirms the molecular weight of the product (233.28 g/mol ) and verifies the successful incorporation of three deuterium atoms. It is also used to determine the isotopic enrichment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR is used to confirm the structure and the absence of the methoxy proton signal (~3.9 ppm), indicating successful deuteration.

²H NMR will show a signal corresponding to the -OCD3 group, confirming the location of the deuterium label. researchgate.net

Polarimetry: Measures the optical rotation to confirm that the stereochemical integrity of the (S)-enantiomer has been maintained throughout the synthesis and purification process. researchgate.net

These methods collectively ensure that the final product meets the required specifications for its intended use in research and development. rsc.org

Scale-Up Considerations for Laboratory Synthesis

Transitioning the synthesis of this compound from a small laboratory scale to a larger, multi-gram or kilogram scale introduces several challenges and considerations. researchgate.net

Process Safety and Robustness: Reactions that are manageable on a small scale, such as those using highly reactive reagents like sodium hydride, require more stringent safety protocols and engineering controls when scaled up. The process must be robust and reproducible to ensure consistent product quality.

Reaction Conditions: Direct scaling of reaction parameters (e.g., heating, stirring) is not always linear. Heat transfer and mixing become more critical on a larger scale. The use of jacketed reactors with controlled heating and cooling is standard. For some deuteration reactions, especially those involving H/D exchange with D₂O, specialized high-pressure reactors may be necessary. uni-rostock.de

Batch vs. Flow Chemistry: For larger scale production, continuous flow chemistry offers several advantages over traditional batch processing. thalesnano.com Flow reactors allow for better control over reaction parameters, improved heat and mass transfer, enhanced safety, and easier automation. This can lead to higher yields, better purity, and more efficient production. rsc.org

Purification and Isolation: Purification methods must also be scalable. Large-scale crystallization may require specialized equipment. Preparative chromatography, while effective, can be costly and time-consuming for large quantities. Therefore, developing a robust crystallization procedure is often the preferred method for bulk purification. researchgate.net

Catalyst Selection: While the Williamson ether synthesis is stoichiometric, other deuteration strategies might rely on catalysts (e.g., palladium, iron). For scale-up, the use of heterogeneous catalysts is often preferred as they are more easily separated from the reaction mixture and can potentially be recycled, reducing costs and waste. uni-rostock.deacs.org

Careful planning and process optimization are essential to successfully and economically produce this compound on a larger laboratory scale, ensuring a reliable supply for its various applications in pharmaceutical sciences.

Advanced Analytical Characterization Techniques for S Naproxen D3 Purity and Isotopic Enrichment

Mass Spectrometry (MS) Based Characterization

Mass spectrometry is a cornerstone technique for the analysis of deuterated compounds, providing critical information on molecular weight and the extent of isotopic labeling.

High-Resolution Mass Spectrometry for Molecular Weight and Isotopic Abundance Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for unequivocally determining the elemental composition of a molecule. For (S)-Naproxen-d3, with a chemical formula of C₁₄H₁₁D₃O₃, the expected monoisotopic mass is 233.28 g/mol . clearsynth.comclearsynth.com HRMS can measure this mass with high accuracy, typically within a few parts per million (ppm), which helps to confirm the successful incorporation of the three deuterium (B1214612) atoms and differentiate it from the unlabeled naproxen (B1676952) (C₁₄H₁₄O₃, molecular weight 230.26 g/mol ). guidechem.com

Furthermore, HRMS provides detailed information on the isotopic abundance of the compound. By analyzing the isotopic pattern, the relative abundance of molecules containing different numbers of deuterium atoms (d₀, d₁, d₂, d₃) can be quantified. This is crucial for determining the isotopic enrichment of the this compound sample. For instance, a high-purity standard will exhibit a dominant peak corresponding to the d₃ species, with minimal contributions from partially deuterated or unlabeled forms. caymanchem.com Software packages are available to de-convolute the mass spectrum to accurately calculate the degree of deuterium enrichment by accounting for the natural abundance of isotopes like ¹³C. nih.gov

Table 1: Theoretical and Observed Mass Data for this compound

| Parameter | Theoretical Value | Observed Value (Typical) |

| Molecular Formula | C₁₄H₁₁D₃O₃ clearsynth.comclearsynth.com | - |

| Monoisotopic Mass | 233.28 g/mol clearsynth.comclearsynth.com | Within 5 ppm |

| Isotopic Purity | >98% d₃ | Varies by batch |

Tandem Mass Spectrometry (MS/MS) for Deuterium Labeling Site Verification

For this compound, where the deuterium atoms are typically located on the methoxy (B1213986) group (O-CD₃), fragmentation would be expected to yield specific fragment ions that retain the deuterated methyl group. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com For example, the loss of the deuterated methyl group would result in a neutral loss of 18 Da (CD₃) instead of 15 Da (CH₃) for the unlabeled compound. By carefully analyzing the masses of the fragment ions, the site of deuteration can be confirmed, ensuring the structural integrity of the labeled standard. This technique is often used in conjunction with liquid chromatography (LC-MS/MS) for the analysis of complex samples. acs.org

Table 2: Key MS/MS Fragmentation Data for this compound

| Parent Ion (m/z) | Key Fragment Ion (m/z) | Interpretation |

| 233.3 | 185.1 | Loss of deuterated acetic acid (CD₃COOH) |

| 233.3 | 170.1 | Loss of deuterated methyl and carboxyl groups |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and versatile technique for the structural elucidation of molecules, including isotopically labeled compounds. It provides detailed information about the chemical environment of specific nuclei.

²D NMR Spectroscopy for Direct Confirmation of Deuterium Position

Deuterium (²H or D) NMR spectroscopy provides direct evidence for the presence and location of deuterium atoms in a molecule. wikipedia.orgmagritek.com In the ²H NMR spectrum of this compound, a distinct signal will be observed at a chemical shift corresponding to the deuterated methoxy group. sigmaaldrich.com The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for straightforward spectral interpretation. magritek.com This technique is highly specific and serves as a definitive confirmation of successful deuteration at the desired site. wikipedia.orgmagritek.com The integration of the deuterium signal can also be used to quantify the isotopic enrichment. sigmaaldrich.com

¹³C NMR Spectroscopy for Carbon Skeleton Integrity

Carbon-13 (¹³C) NMR spectroscopy is used to verify the integrity of the carbon skeleton of the this compound molecule. rsc.orgnih.gov The ¹³C NMR spectrum provides a unique signal for each carbon atom in a distinct chemical environment. organicchemistrydata.org In the case of this compound, the carbon of the deuterated methoxy group will exhibit a characteristic multiplet due to coupling with the deuterium atoms (C-D coupling), and its chemical shift will be slightly upfield compared to the corresponding carbon in unlabeled naproxen due to the isotopic effect. organicchemistrydata.org The rest of the carbon signals should match those of an authentic naproxen standard, confirming that the carbon framework of the molecule is intact. guidechem.com

Table 3: Expected NMR Spectral Data for this compound

| NMR Technique | Key Observation | Interpretation |

| ¹H NMR | Absence or significant reduction of the O-CH₃ signal | Confirms deuteration at the methoxy group |

| ²D NMR | Presence of a signal in the methoxy region | Direct detection of the deuterium label |

| ¹³C NMR | Upfield shift and multiplet for the O-CD₃ carbon | Confirms deuteration site and carbon skeleton integrity |

Chromatographic Methods for Chemical and Stereochemical Purity Assessment

Chromatography is an indispensable tool for assessing the purity of pharmaceutical compounds. For a deuterated and chiral molecule like this compound, both achiral and chiral chromatographic methods are required to obtain a complete purity profile.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the chemical purity of this compound by separating it from any synthesis-related impurities or degradants. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In this method, the deuterated compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase.

The chemical purity is assessed by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all detected peaks in the chromatogram. A simple, sensitive, and precise RP-HPLC method can be applied for the routine analysis of naproxen and its analogs. scispace.com The separation is typically achieved using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. scispace.comipinnovative.com Detection is commonly performed using an ultraviolet (UV) detector, as the naphthalene (B1677914) moiety of naproxen is strongly chromophoric. researchgate.netlongdom.org

Table 1: Example of RP-HPLC Method Parameters for Purity Analysis of Naproxen This table presents typical conditions for the purity assessment of naproxen, which are applicable to its deuterated analogue, this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | scispace.com |

| Mobile Phase | Dibasic sodium phosphate (B84403) buffer (pH 7.8) and Acetonitrile (70:30 v/v) | scispace.com |

| Flow Rate | 0.7 mL/min | scispace.com |

| Detection | UV at 225 nm | scispace.com |

| Retention Time | ~4.8 min | scispace.com |

Since the pharmacological activity of naproxen resides almost exclusively in the (S)-enantiomer, confirming the enantiomeric purity of this compound is critical. researchgate.net Chiral HPLC is the gold standard for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (S)- and (R)-enantiomers, leading to different retention times and thus, separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven highly effective for resolving naproxen enantiomers. researchgate.netnih.govmdpi.comnih.gov The choice of mobile phase, which can be run in normal-phase, reversed-phase, or polar organic modes, significantly influences the separation efficiency. researchgate.netmdpi.com For instance, a method using a Lux Amylose-1 column under reversed-phase conditions has been optimized to achieve baseline separation of naproxen enantiomers in under seven minutes. nih.govmdpi.com The enantiomeric purity is determined by calculating the percentage of the (R)-enantiomer peak area relative to the total area of both enantiomer peaks. According to European Pharmacopoeia (EurPh) regulations, the content of the impurity, R-naproxen, should not exceed a specified limit. nih.gov

Table 2: Research Findings on Chiral HPLC Methods for Naproxen Enantioseparation This table summarizes various validated chiral HPLC conditions used to separate naproxen enantiomers, which are directly applicable for assessing the enantiomeric purity of this compound.

| Chiral Stationary Phase (CSP) | Mobile Phase (v/v/v) | Flow Rate (mL/min) | Resolution (Rs) | Separation Factor (α) | Reference |

|---|---|---|---|---|---|

| Lux Amylose-1 | Methanol / Water / Acetic Acid (85:15:0.1) | 0.65 | 3.21 | N/A | nih.govmdpi.com |

| Lux i-Amylose-1 | N/A (Optimal conditions mentioned) | N/A | 2.33 | 1.16 | phenomenex.com |

| CHIRALCEL OD | Hexane / Isopropanol / Glacial Acetic Acid (97:3:1) | 1.0 | Baseline Separation | N/A | researchgate.netresearchgate.net |

| Kromasil Cellucoat | Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:9.9:0.1) | N/A | 3.84 | N/A | researchgate.net |

Elemental Analysis for Overall Composition Verification

Table 3: Theoretical Elemental Composition of this compound Based on the molecular formula C₁₄H₁₁D₃O₃ and atomic weights (C=12.011, H=1.008, D=2.014, O=15.999).

| Element | Theoretical Mass Percentage (%) |

|---|---|

| Carbon (C) | 72.08% |

| Hydrogen (H + D) | 7.34% |

| Oxygen (O) | 20.58% |

Elucidation of Metabolic Pathways and Transformations Using S Naproxen D3 in Non Human Systems

In Vitro Metabolic Studies with Microsomal and Cytosolic Fractions

In vitro studies using subcellular fractions are fundamental to identifying the primary routes of drug metabolism. These systems isolate specific enzymatic activities, allowing for a detailed examination of Phase I and Phase II metabolic pathways.

Hepatic microsomes are vesicles formed from the endoplasmic reticulum of liver cells and are rich in cytochrome P450 (CYP450) enzymes, which are the primary drivers of Phase I oxidative metabolism. When (S)-Naproxen is incubated with hepatic microsomes in the presence of necessary cofactors like NADPH, its primary Phase I metabolite, 6-O-desmethylnaproxen (DNAP), is formed.

The use of (S)-Naproxen-d3 in these incubations allows for a precise investigation of the O-demethylation pathway. Due to the kinetic isotope effect, the C-D bonds in the trideuteromethoxy group are stronger than the C-H bonds in the non-deuterated methoxy (B1213986) group. Consequently, the rate of O-demethylation of this compound is expected to be slower than that of unlabeled naproxen (B1676952). By comparing the rate of formation of the deuterated metabolite, 6-O-desmethylnaproxen-d3, with that of the non-deuterated metabolite, researchers can quantify the contribution of this specific metabolic route. The primary CYP450 enzymes responsible for the O-demethylation of naproxen are CYP1A2 and CYP2C9.

Table 1: Expected Comparative Phase I Metabolism in Hepatic Microsomal Incubations

| Compound | Primary Phase I Metabolite | Expected Relative Rate of Formation | Key Enzymes |

|---|---|---|---|

| (S)-Naproxen | 6-O-desmethylnaproxen (DNAP) | Faster | CYP1A2, CYP2C9 |

| This compound | 6-O-desmethylnaproxen-d3 | Slower (due to kinetic isotope effect) | CYP1A2, CYP2C9 |

Cytosolic fractions contain a variety of soluble enzymes responsible for Phase II conjugation reactions, which typically involve the addition of endogenous molecules to the drug or its metabolites to increase water solubility and facilitate excretion. For naproxen, the main Phase II reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). Naproxen itself is conjugated to form naproxen acyl glucuronide. Its Phase I metabolite, DNAP, can undergo both acyl and phenolic glucuronidation.

By incubating this compound and its primary deuterated metabolite, 6-O-desmethylnaproxen-d3, with cytosolic fractions (or microsomal fractions for some UGTs) supplemented with the necessary cofactor UDPGA, researchers can identify the resulting deuterated glucuronide conjugates. The distinct mass of these conjugates allows for their unambiguous identification and quantification using mass spectrometry. This approach helps to confirm the structure of the conjugates and to study the kinetics of their formation without interference from endogenous compounds.

Metabolism Studies in Isolated Cell Systems

Isolated cell systems, such as primary hepatocytes and renal cell cultures, provide a more physiologically relevant environment for metabolic studies than subcellular fractions, as they contain a full complement of metabolic enzymes and cofactors within an intact cellular structure.

Incubating this compound with primary hepatocytes allows for the simultaneous investigation of both Phase I and Phase II metabolism in a single, integrated system. In this model, this compound would first undergo O-demethylation to its deuterated primary metabolite, followed by conjugation reactions. Studies with non-deuterated naproxen in isolated rat hepatocytes have demonstrated its metabolism and associated oxidative stress.

Following incubation, the cell culture media can be analyzed by techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound, this compound, and its various deuterated metabolites and conjugates. The predictable mass shift of +3 Da for the deuterated methoxy group and its retention in subsequent metabolites simplifies the process of metabolite identification.

Table 2: Expected Deuterated Metabolites and Conjugates in Hepatocyte Culture Media

| Compound | Description | Expected Mass Shift (vs. non-deuterated) |

|---|---|---|

| This compound | Parent Drug | +3 Da |

| 6-O-desmethylnaproxen-d3 | Phase I Metabolite | +0 Da (loss of deuterated methyl group) |

| This compound acyl glucuronide | Phase II Conjugate of Parent | +3 Da |

| 6-O-desmethylnaproxen acyl glucuronide | Phase II Conjugate of Metabolite | +0 Da |

| 6-O-desmethylnaproxen phenolic glucuronide | Phase II Conjugate of Metabolite | +0 Da |

In Vivo Metabolism in Animal Models

In vivo studies in animal models, such as rats and mice, are essential for understanding the complete metabolic fate of a drug, including its absorption, distribution, metabolism, and excretion (ADME) in a whole organism. The use of chimeric mice with humanized livers has also been employed to better predict human metabolism of naproxen.

When this compound is administered to an animal model, blood, urine, and feces can be collected over time to track the parent compound and its deuterated metabolites. The slower rate of O-demethylation due to the kinetic isotope effect would be expected to lead to a higher systemic exposure (Area Under the Curve - AUC) and a longer half-life of this compound compared to its non-deuterated form. Conversely, the formation of the O-desmethyl metabolite would be reduced. This "metabolic switching" can sometimes lead to an increase in minor metabolic pathways.

Analysis of urine and feces provides a comprehensive picture of the excretory routes for the drug and its metabolites. The use of this compound allows for the precise quantification of each deuterated metabolite, providing a detailed metabolic map and mass balance. Pharmacokinetic studies in rats have been instrumental in understanding the disposition of naproxen.

Table 3: Predicted Pharmacokinetic Changes of this compound in Animal Models

| Pharmacokinetic Parameter | Expected Change for this compound (vs. non-deuterated) | Rationale |

|---|---|---|

| Half-life (t1/2) | Increased | Slower rate of Phase I metabolism |

| Area Under the Curve (AUC) | Increased | Decreased clearance due to slower metabolism |

| Cmax (Peak Concentration) | Potentially Increased | Slower initial metabolism |

| Formation of 6-O-desmethylnaproxen | Decreased | Kinetic isotope effect on O-demethylation |

Administration and Sample Collection Strategies in Preclinical Animal Models

Preclinical studies designed to investigate the metabolism of naproxen utilize various animal models, including rats, dogs, guinea pigs, monkeys, and minipigs fda.govsemanticscholar.org. The administration routes are chosen to mimic potential clinical uses and to study the drug's pharmacokinetic profile comprehensively. Common methods include oral ingestion and rapid intravenous administration fda.govsemanticscholar.org. For studies focusing on local disposition, topical application has also been employed in rats and dogs nih.gov.

Following administration, a systematic sample collection strategy is implemented to track the absorption, distribution, metabolism, and excretion of the compound. Biological samples are collected at multiple time points. These typically include:

Blood/Plasma: To determine the concentration of the parent drug and metabolites in circulation over time.

Urine and Feces: To identify and quantify excretory products, providing insight into the primary routes of elimination fda.govsemanticscholar.org.

Tissues: Key organs such as the liver, kidneys, and muscle may be collected to assess tissue distribution and sites of metabolism nih.govmdpi.com. In some studies, synovial fluid has also been collected to understand drug penetration into joint spaces nih.gov.

A summary of administration and collection strategies in various animal models is presented below.

| Animal Model | Administration Route(s) | Samples Collected |

| Rat | Oral, Intravenous, Topical | Blood, Urine, Feces, Skin, Muscle, Liver, Kidney fda.govsemanticscholar.orgnih.gov |

| Dog | Oral, Intravenous, Topical | Blood (Serum), Urine, Feces, Synovial Fluid fda.govsemanticscholar.orgnih.gov |

| Guinea Pig | Oral, Intravenous | Blood, Urine, Feces fda.gov |

| Monkey | Oral, Intravenous | Blood, Urine, Feces fda.govsemanticscholar.org |

| Minipig | Oral, Intravenous | Blood, Urine, Feces fda.gov |

Identification and Quantification of Metabolites in Animal Tissues and Biofluids

In most animal species studied, naproxen is extensively metabolized before excretion fda.gov. The primary metabolic transformation is O-demethylation of the methoxy group, resulting in the formation of 6-O-desmethylnaproxen fda.govnih.govresearchgate.net. This is considered a Phase I metabolic reaction.

Following demethylation, both the parent naproxen and its desmethyl metabolite undergo Phase II conjugation reactions, primarily with glucuronic acid, to form acyl glucuronides researchgate.netclinpgx.orgnih.gov. These conjugated metabolites are more water-soluble and are readily excreted. In studies with rainbow trout, the main metabolites found in bile after exposure were acyl glucuronides of both naproxen and 6-O-desmethylnaproxen nih.gov.

The identification and quantification of these metabolites from complex biological matrices rely on advanced analytical techniques. High-performance liquid chromatography (HPLC) is frequently used for separation and quantification nih.govnih.govnih.govplos.org. For more definitive identification and structural elucidation, mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), are employed nih.govnih.gov.

| Metabolite | Biological Matrix | Analytical Technique(s) |

| (S)-Naproxen | Plasma, Urine, Bile, Tissues | HPLC, LC-MS/MS nih.govnih.govplos.org |

| 6-O-desmethylnaproxen | Plasma, Urine, Bile | HPLC, LC-MS/MS nih.govresearchgate.netnih.govplos.org |

| Naproxen acyl glucuronide | Urine, Bile | LC-MS/MS researchgate.netnih.gov |

| 6-O-desmethylnaproxen acyl glucuronide | Urine, Bile | LC-MS/MS researchgate.netnih.gov |

Investigation of Stereoselective Metabolism of Naproxen Through Deuterated Analogues

Naproxen is a chiral compound, with the (S)-enantiomer possessing the desired anti-inflammatory activity nih.gov. The investigation of stereoselective metabolism—whether one enantiomer is metabolized differently or at a different rate than the other—is crucial. Deuterated analogues like this compound are exceptionally useful for these studies.

Role of Specific Cytochrome P450 Enzymes and Conjugating Enzymes in Naproxen Metabolism

The metabolic conversion of naproxen is mediated by specific enzyme families. The primary Phase I reaction, O-demethylation, is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver chemisgroup.usmdpi.com.

Studies using human liver microsomes and specific expressed P450 isoforms have identified several enzymes involved in naproxen demethylation.

CYP2C9: This isoform is considered the predominant enzyme responsible for the O-demethylation of naproxen fda.govnih.govclinpgx.org.

CYP1A2: This enzyme also contributes significantly to naproxen demethylation fda.govnih.govclinpgx.org.

CYP2C8: This isoform is also involved in the metabolic process nih.gov.

The subsequent Phase II conjugation reactions are carried out by UDP-glucuronosyltransferases (UGTs). The main enzyme responsible for the glucuronidation of both naproxen and 6-O-desmethylnaproxen is UGT2B7 clinpgx.org. This process attaches a glucuronic acid moiety to the molecule, increasing its water solubility and facilitating its excretion from the body.

| Enzyme Family | Specific Enzyme | Metabolic Reaction | Key Findings |

| Cytochrome P450 (Phase I) | CYP2C9 | O-demethylation | Predominant enzyme in naproxen metabolism nih.gov. |

| CYP1A2 | O-demethylation | Contributes to naproxen metabolism nih.gov. | |

| CYP2C8 | O-demethylation | Involved in naproxen metabolism nih.gov. | |

| UDP-glucuronosyltransferase (Phase II) | UGT2B7 | Glucuronidation | Catalyzes the conjugation of naproxen and its primary metabolite clinpgx.org. |

Mechanistic Investigations and Deuterium Kinetic Isotope Effects Dkies

Probing Reaction Mechanisms of Naproxen (B1676952) Biotransformation with (S)-Naproxen-d3

The use of isotopically labeled compounds, such as this compound, is a powerful tool for elucidating the mechanisms of drug metabolism. The deuterium (B1214612) substitution in this compound, where hydrogen atoms are replaced by deuterium, can significantly influence the rate of metabolic reactions. This is due to the deuterium kinetic isotope effect (DKIE), which arises from the fact that a carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. libretexts.orgresearchgate.net Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step of a metabolic pathway.

(S)-Naproxen is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, specifically isoforms CYP1A2 and CYP2C9, to 6-O-desmethylnaproxen. wikipedia.orgdrugbank.comcolab.ws Both naproxen and its desmethyl metabolite are further conjugated with glucuronic acid before excretion. nih.gov By using this compound, where the deuterium is placed at the methoxy (B1213986) group, researchers can probe the O-demethylation reaction. If the O-demethylation is the rate-limiting step, a primary kinetic isotope effect will be observed, resulting in a slower formation of the 6-O-desmethylnaproxen metabolite compared to the non-deuterated (S)-Naproxen.

Determination of Deuterium Kinetic Isotope Effects in Enzyme-Catalyzed Reactions

The determination of deuterium kinetic isotope effects (DKIEs) is a fundamental technique for understanding enzyme-catalyzed reaction mechanisms. libretexts.orgunl.edu It involves comparing the reaction rates of a substrate containing hydrogen (kH) with its deuterated counterpart (kD). The resulting ratio, kH/kD, provides valuable information about the transition state of the reaction. wikipedia.org

Measurement of Primary and Secondary Kinetic Isotope Effects

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.orgprinceton.eduresearchgate.net For the metabolism of this compound, a primary KIE would be expected if the cleavage of the C-D bond in the methoxy group is the slowest step in the O-demethylation process. PKIE values for deuterium are typically greater than 1, often in the range of 2 to 7, indicating a significant energy difference between breaking a C-H versus a C-D bond. libretexts.org

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.orgwikipedia.orgresearchgate.net These effects are generally smaller than PKIEs, with values typically ranging from 0.7 to 1.5. wikipedia.org SKIEs can be further classified as α, β, or γ depending on the position of the isotope relative to the reaction center. For this compound, if the deuterium substitution was at the α-carbon of the propionic acid side chain, an α-secondary KIE could be measured to probe changes in hybridization at that carbon during enzymatic reactions.

| Isotope Effect Type | Description | Typical kH/kD Values | Relevance to this compound |

| Primary (PKIE) | Isotopic substitution at the bond being broken/formed in the rate-determining step. | > 1 (typically 2-7 for deuterium) | Probing the O-demethylation of the methoxy group. |

| Secondary (SKIE) | Isotopic substitution at a position not directly involved in bond cleavage. | α-SKIE: ~0.9-1.2, β-SKIE: ~1.0-1.3 | Investigating conformational changes or changes in hybridization at centers adjacent to the reaction site. |

Interpretation of DKIEs for Rate-Determining Steps and Transition State Structures

The magnitude of the observed DKIE provides critical insights into the nature of the transition state. princeton.eduresearchgate.net A large primary KIE (kH/kD >> 1) suggests that the C-H/C-D bond is significantly broken in the transition state of the rate-limiting step. Conversely, a KIE value close to 1 implies that C-H/C-D bond cleavage is not rate-determining or that the transition state is either very early (reactant-like) or very late (product-like).

Inverse kinetic isotope effects (kH/kD < 1) can also be observed, often in cases of secondary KIEs where the hybridization of a carbon atom changes from sp2 to sp3 in the transition state, or in pre-equilibrium steps. wikipedia.orgmdpi.com By analyzing both primary and secondary KIEs, researchers can construct a detailed picture of the enzyme's transition state structure and identify which steps in the catalytic cycle are the slowest. unl.edu

Mechanistic Insights into Stereochemical Inversion of Naproxen Through Deuterated Probes

Although naproxen is administered as the pure (S)-enantiomer, a portion of it can undergo stereochemical inversion to the (R)-enantiomer in the body. researchgate.net This inversion is of pharmacological interest as the (R)-enantiomer is associated with liver toxicity. acs.org The mechanism of this inversion is thought to involve the formation of a coenzyme A (CoA) thioester, followed by epimerization. researchgate.netmdpi.com

Deuterated probes, such as (S)-Naproxen deuterated at the α-carbon of the propionic acid side chain, are invaluable for studying this inversion process. The mechanism is believed to proceed through the formation of an enol or enolate intermediate after the formation of the CoA thioester. mdpi.com If the abstraction of the α-proton (or deuteron) is the rate-determining step in the epimerization, a significant primary kinetic isotope effect would be observed.

By monitoring the rate of formation of the (R)-enantiomer from both deuterated and non-deuterated (S)-Naproxen, the role of α-proton abstraction in the inversion mechanism can be quantified. A reduced rate of inversion for the deuterated analog would provide strong evidence for a mechanism involving the formation of a planar enolate intermediate, which can then be reprotonated from either side to yield a mixture of (S)- and (R)-enantiomers. mdpi.com

Ligand-Target Binding Studies Utilizing Isotopic Labeling

Isotopic labeling, including deuterium substitution, is a valuable technique in studying the binding of ligands to their protein targets. acs.orgmdpi.com While methods like X-ray crystallography and cryo-electron microscopy provide high-resolution structural information, they may not capture the dynamic nature of ligand-protein interactions in solution. drughunter.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these interactions under near-physiological conditions. mdpi.com Isotopic labeling of either the ligand, like this compound, or the target protein can enhance the NMR signals and provide specific information about the binding site and conformational changes upon binding. mdpi.commdpi.com For instance, Saturation Transfer Difference (STD) NMR experiments can be performed without isotopic labeling but can be enhanced with it to identify which parts of the ligand are in close contact with the protein. mdpi.com

Another technique, photoaffinity labeling, utilizes a photoreactive and isotopically labeled ligand to covalently bind to its target protein upon irradiation. drughunter.comresearchgate.net Subsequent mass spectrometry analysis of the protein fragments can then identify the specific binding site. The isotopic label serves as a unique signature to distinguish the ligand-bound peptides. These methods, aided by isotopic labeling, provide crucial data for understanding the molecular basis of drug action and for the rational design of new therapeutic agents. drughunter.com

Pharmacokinetic and Toxicokinetic Research Applications of S Naproxen D3 in Non Clinical Models

Pharmacokinetic Profiling in Animal Models Using LC-MS/MS with (S)-Naproxen-d3 Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of drugs and their metabolites in biological samples. researchgate.netnih.govscirp.org In preclinical pharmacokinetic studies of naproxen (B1676952), this compound is frequently employed as an internal standard to correct for variability during sample preparation and analysis. frontiersin.orgmdpi.comnih.gov This ensures reliable data for characterizing the absorption, distribution, metabolism, and excretion (ADME) of naproxen in animal models.

Characterization of Absorption and Distribution in Preclinical Species

Following administration in animal models, naproxen is generally well-absorbed. fda.gov The use of this compound as an internal standard allows for precise determination of key absorption parameters.

Studies in rats have demonstrated that naproxen exhibits dose-dependent pharmacokinetics. nih.gov At lower doses, the area under the plasma concentration-time curve (AUC) is proportional to the dose. However, at higher doses, there is a disproportionate increase in the unbound fraction of the drug, leading to changes in clearance. nih.gov

Tissue distribution studies in rats indicate that naproxen does not preferentially accumulate in any specific major organ system. fda.gov This is consistent with its relatively low volume of distribution and high degree of protein binding (98-99%). fda.gov

A study in rats investigated the pharmacokinetics of naproxcinod (B1676951), a nitric oxide-donating derivative of naproxen, and its active metabolite, naproxen. The results showed that naproxcinod was rapidly and extensively metabolized to naproxen. nih.gov The AUC for naproxen was significantly higher than that of naproxcinod, indicating that the pharmacological effects are primarily due to naproxen. nih.gov

| Parameter | Rat | Dog | Reference |

| Bioavailability | ~50% | ~95-99% | fda.gov |

| Tmax (hours) | 0.5 - 2 | 0.5 - 2 | fda.gov |

| Half-life (hours) | 1 - 3 | 35 - 74 | fda.gov |

| Volume of Distribution | ~10% of body weight | - | fda.gov |

| Protein Binding | 98 - 99% | - | fda.gov |

Excretion Pathways and Mass Balance Studies

Mass balance studies are essential for understanding the elimination routes of a drug. In animal models, the use of radiolabeled compounds alongside LC-MS/MS with a deuterated internal standard like this compound provides a comprehensive picture of excretion.

Naproxen is extensively metabolized in the liver, with the primary metabolite being 6-O-desmethylnaproxen. nih.govresearchgate.net This metabolite and its conjugates, along with naproxen glucuronide, are the major forms excreted in the urine. nih.gov Only a small fraction of the administered dose is excreted as unchanged naproxen. fda.gov

In rats, approximately 95% of an oral dose of naproxen is recovered in the urine, primarily as conjugated metabolites of naproxen and 6-O-desmethylnaproxen. fda.gov Fecal excretion accounts for a very small percentage of elimination. fda.gov

Compartmental and Non-Compartmental Pharmacokinetic Modeling

Pharmacokinetic data obtained using this compound as an internal standard can be analyzed using both compartmental and non-compartmental models to describe the drug's disposition. science.govhumapub.com

Compartmental models describe the body as a series of interconnected compartments and use mathematical equations to simulate the movement of the drug between them. humapub.comnih.govunav.edu For naproxen, two- and three-compartment models have been successfully used to describe its pharmacokinetics in rats. nih.govunav.edu These models help in estimating key parameters like clearance, volume of distribution, and intercompartmental transfer rates. unav.edu

Non-compartmental analysis (NCA) is a model-independent approach that calculates pharmacokinetic parameters directly from the observed concentration-time data. frontiersin.orghumapub.commdpi.com NCA is often used to determine parameters such as peak plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC). frontiersin.orgmdpi.com

A study utilizing a two-compartment model in rats reported population parameter estimates for clearance (CL) of 0.694 ml/min/kg and volume of distribution at steady state (Vss) of 249 ml/kg. nih.gov Another study in rats used a three-compartment model to describe the kinetics of naproxen. unav.edu

Investigation of Drug-Drug Interactions and Induction/Inhibition Effects on Naproxen Disposition

This compound is a valuable tool for investigating potential drug-drug interactions (DDIs) involving naproxen in non-clinical models. By accurately measuring changes in naproxen concentrations, researchers can assess the impact of co-administered drugs on its metabolism and disposition. geekymedics.comich.org

Naproxen is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2C9 and CYP1A2, to its desmethyl metabolite. nih.gov Therefore, drugs that induce or inhibit these enzymes can potentially alter naproxen's pharmacokinetics. geekymedics.com

Enzyme Inhibition: Co-administration of a CYP2C9 inhibitor could lead to decreased metabolism of naproxen, resulting in higher plasma concentrations and potentially increased risk of toxicity. geekymedics.com

Enzyme Induction: Conversely, a CYP2C9 inducer could increase the metabolism of naproxen, leading to lower plasma concentrations and potentially reduced efficacy. geekymedics.com

While specific preclinical studies detailing the use of this compound in DDI investigations are not extensively published, the principles of such studies are well-established. For instance, in vitro studies have shown that tapentadol, another analgesic, does not significantly inhibit or induce the major CYP isoforms involved in naproxen metabolism, suggesting a low potential for clinically relevant pharmacokinetic interactions. researchgate.net

Application in Non-Clinical Toxicokinetic Studies for Exposure Assessment

In non-clinical toxicology studies, establishing a clear relationship between drug exposure and observed toxicity is crucial. This compound plays a vital role in the toxicokinetic component of these studies by enabling accurate measurement of systemic exposure to naproxen. nih.govnih.gov

Toxicokinetic data helps in:

Correlating exposure with toxicity findings: By quantifying the amount of naproxen in the system, researchers can link specific toxicological effects to defined exposure levels. nih.gov

Dose selection for pivotal toxicity studies: Understanding the dose-exposure relationship helps in selecting appropriate dose levels for longer-term toxicity studies.

Interspecies scaling: Toxicokinetic data from animal studies can be used to predict human exposure and potential toxicity, although this requires careful consideration of species differences in metabolism and physiology. researchgate.net

Environmental Fate and Forensic Analytical Applications of S Naproxen D3

Use as a Reference Standard for Environmental Monitoring of Pharmaceutical Contaminants

The widespread use of naproxen (B1676952) has led to its detection as a micropollutant in various environmental compartments, including wastewater, rivers, and groundwater. nih.govnih.gov Accurate monitoring of these contaminants is crucial for assessing environmental risk. (S)-Naproxen-d3 is a critical reference standard for this purpose, enabling precise quantification through the analytical technique of isotope dilution. capes.gov.brmdpi.com This method corrects for variations during sample preparation and instrumental analysis, which is essential when dealing with complex environmental matrices and trace concentrations. mdpi.com

This compound is frequently employed as an internal standard in methods developed to measure naproxen concentrations in water and soil. The standard is added to an environmental sample at a known concentration before processing. During analysis, typically by Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), the ratio of the unlabeled naproxen to the labeled this compound is measured. acs.org This allows for highly accurate quantification, as any loss of analyte during the extraction or analysis process will affect both the labeled and unlabeled compounds equally. mdpi.com

Research has demonstrated the effectiveness of using deuterated naproxen for quantifying the drug in various water types. For instance, a highly sensitive method for the enantioselective analysis of naproxen in wastewater and environmental water utilized racemic D3-naproxen as an essential component for accurate quantification. capes.gov.br This method achieved detection limits between 0.2 and 3.3 ng/L for individual enantiomers. capes.gov.br Another study employing isotope dilution with a labeled naproxen standard for analyzing pharmaceuticals in drinking water, surface water, and wastewater reported method reporting limits at or below 1.0 ng/L and excellent sample recoveries, generally ranging from 72% to 116% across the different water matrices. acs.org Analytical methods using solid-phase extraction (SPE) followed by LC-MS/MS rely on these internal standards to achieve the low detection limits required for environmental monitoring. acs.orgresearchgate.net

| Analytical Method | Matrix | Labeled Standard Used | Method Detection/Reporting Limit (ng/L) | Reference |

|---|---|---|---|---|

| GC-MS/MS with Derivatization | Wastewater, Environmental Water | Racemic D3-Naproxen | 0.2 - 3.3 | capes.gov.br |

| SPE and LC-MS/MS | Wastewater, Surface Water, Drinking Water | ¹³C₁-Naproxen-d₃ | 0.25 - 1.0 | acs.org |

| LC-MS/MS | Surface Water | Generic Isotope-Labeled Standards | < 10 | mdpi.com |

| SPE-LC-MS/MS | Drinking Water | ¹³C-Naproxen-d₃ | 0.27 - 5.0 (LCMRL) | epa.gov |

Understanding how naproxen transforms in the environment is key to evaluating the full toxicological risk of its presence. Studies investigating these degradation pathways rely on precise analytical methods to identify and quantify the parent compound and its various transformation products. frontiersin.org The use of this compound as an internal standard is crucial for the accuracy of these measurements, ensuring that the observed decrease in the parent compound and the appearance of metabolites are quantified correctly.

Environmental degradation of naproxen can occur through biological processes (biodegradation) and chemical processes like photolysis. nih.govfrontiersin.org Research has identified several key degradation pathways. rsc.org One of the primary routes is O-demethylation, which removes a methyl group to form the major metabolite O-desmethylnaproxen. nih.govnih.govresearchgate.net Other identified pathways include decarboxylation (removal of the carboxyl group) and hydroxylation (addition of a hydroxyl group). frontiersin.orgrsc.org The accurate tracking of naproxen's disappearance and the formation of these byproducts in complex environmental samples like river water or activated sludge is made possible by the robust quantitative data obtained through isotope dilution methods. rsc.org

| Degradation Pathway | Key Transformation Product(s) | Environmental Process | Reference |

|---|---|---|---|

| O-Demethylation | O-desmethylnaproxen | Biodegradation, Photocatalysis | nih.govnih.govrsc.org |

| Decarboxylation | Decarboxylated naproxen derivatives | Photocatalysis, UV/chlorine process | frontiersin.orgrsc.org |

| Hydroxylation | Hydroxylated naproxen derivatives | Photocatalysis, UV/chlorine process | frontiersin.orgrsc.org |

| - | Salicylate | Biodegradation (by Bacillus thuringiensis) | nih.govnih.gov |

Applications in Forensic Toxicology for Drug Identification and Quantification (Non-Human Samples)

In forensic science, establishing accurate and legally defensible quantitative results is paramount. While forensic toxicology most often involves human samples, the principles of drug identification and quantification extend to non-human samples in specific contexts such as environmental forensics and wildlife toxicology. This compound is designated as a reference material for forensic and toxicological applications. sigmaaldrich.com

The use of this compound in the analysis of non-human samples ensures the accuracy and reliability of quantitative findings, which is critical in a forensic setting. Such applications could include:

Environmental Crime Investigation: Determining the presence and concentration of naproxen in soil or water samples to trace the source of illegal dumping of pharmaceutical waste.

Wildlife Toxicology: Investigating the exposure of animals to pharmaceutical contaminants in their habitat by analyzing biological samples from affected wildlife.

In these scenarios, the analytical approach mirrors that of environmental monitoring, with LC-MS/MS and isotope dilution being the methods of choice. The use of a stable isotope-labeled standard like this compound is essential to overcome matrix effects from complex samples (e.g., animal tissues, contaminated soil) and to provide the certainty required for forensic evidence. mdpi.com While specific documented cases in non-human forensic toxicology are not widely reported in the literature, the methodology is a direct extension of its established use in environmental analysis and human forensic toxicology. ojp.govnih.gov The robustness of the isotope dilution technique makes this compound a suitable tool for any forensic investigation requiring the precise quantification of naproxen in a complex non-human matrix.

Future Directions and Emerging Research Avenues for Deuterated Naproxen Analogues

Advanced Mass Spectrometry Techniques for Isotopic Tracer Studies

Mass spectrometry (MS) stands as a cornerstone analytical technique for the study of deuterated compounds. researchgate.net Its ability to differentiate between isotopologues—molecules that differ only in their isotopic composition—makes it indispensable for tracing the metabolic pathways of deuterated drugs like (S)-Naproxen-d3. acs.orgbenchchem.com The future of this field lies in the application of increasingly sophisticated MS-based methodologies to gain deeper insights into the absorption, distribution, metabolism, and excretion (ADME) of these compounds. acs.org

High-resolution mass spectrometry (HRMS) is particularly crucial for accurately quantifying the level of deuterium (B1214612) incorporation and determining the isotopic purity of synthesized deuterated compounds. nih.gov Techniques like electrospray ionization (ESI)-HRMS offer a rapid and highly sensitive method for this purpose, requiring minimal sample amounts. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can provide valuable information on the location of the deuterium labels within the molecule. nih.gov

A significant advancement in the field is the use of nanoscale secondary ion mass spectrometry (NanoSIMS). nih.govdgms2024.de This powerful imaging technique allows for the visualization of isotopically labeled compounds within tissues and even single cells with remarkable spatial resolution. nih.govdgms2024.de For instance, NanoSIMS can be used to measure deuterium/hydrogen isotope ratios at the subcellular level, providing unprecedented detail on drug distribution and metabolism in complex biological systems. nih.gov By using the C₂D⁻/C₂H⁻ isotope ratio as a proxy, researchers can overcome technical limitations to measure deuterated tracers while simultaneously capturing other critical elemental information. nih.gov

Looking ahead, the combination of stable isotope labeling with advanced MS techniques will continue to be a powerful approach in pharmacokinetic research. researchgate.net Isotope dilution mass spectrometry, for example, utilizes deuterated compounds as internal standards for precise quantification in complex biological matrices, correcting for matrix effects and improving analytical accuracy. benchchem.com The integration of these advanced MS methods will undoubtedly play a pivotal role in elucidating the intricate metabolic pathways of deuterated naproxen (B1676952) analogues and other novel drug candidates.

Integration of Computational Chemistry with Deuterated Compound Research

Computational chemistry has emerged as an invaluable partner to experimental studies in the field of deuterated compounds. mdpi.comresearchgate.net By providing theoretical insights into molecular properties and reaction mechanisms, computational methods can guide the design of deuterated analogues with optimized characteristics and help interpret experimental findings. benchchem.comresearchgate.net

A key application of computational chemistry is the prediction of the kinetic isotope effect (KIE). benchchem.com The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. By using quantum chemical calculations, researchers can predict how deuteration will affect the metabolic pathways of a drug like naproxen. benchchem.com This information is critical for identifying metabolic "soft spots" in a molecule—positions that are susceptible to metabolism—and for designing deuterated analogues with enhanced metabolic stability. nih.govbenchchem.com

Molecular dynamics (MD) simulations offer another powerful computational tool. benchchem.com These simulations can model the interaction of a deuterated drug with its biological target, such as an enzyme or receptor. By simulating the binding affinity and dynamics of the drug-target complex, MD can help to predict how deuteration might impact the drug's pharmacological activity. benchchem.com

The synergy between computational predictions and experimental data is a particularly promising area of research. benchchem.com Discrepancies between simulated KIEs and experimentally observed metabolic half-lives, for instance, can point to previously unknown metabolic pathways or enzymatic mechanisms. benchchem.com As computational models become more sophisticated and accurate, their integration with experimental techniques like LC-MS/MS will provide a more comprehensive understanding of the structure-activity and structure-property relationships of deuterated compounds. This integrated approach will be instrumental in the rational design of next-generation deuterated drugs with improved therapeutic profiles. nih.gov

Development of Novel Deuterium Labeling Methodologies

The synthesis of deuterated compounds is a critical step in their development and study. While traditional methods for deuterium labeling exist, there is a continuous drive to develop more efficient, selective, and cost-effective strategies. acs.org Recent years have seen significant progress in this area, with the emergence of novel catalytic systems and methodologies for the late-stage deuteration of complex molecules. thieme-connect.comchemrxiv.org

One of the major advancements is the use of transition metal catalysts, such as palladium and iridium, to facilitate hydrogen isotope exchange (HIE) reactions. acs.orgthieme-connect.comchemrxiv.org These methods allow for the direct replacement of C-H bonds with C-D bonds, often with high selectivity and functional group tolerance. thieme-connect.comacs.org For example, palladium-catalyzed methods have been developed for the non-directed C-H deuteration of a wide range of pharmaceuticals, including naproxen methyl ester, using readily available and inexpensive deuterium sources like heavy water (D₂O). chemrxiv.orgacs.orguni-freiburg.de

Researchers are also exploring the use of N-heterocyclic carbene (NHC) organocatalysis for selective deuterium labeling. researchgate.net These methods offer a practical and mild approach for the synthesis of deuterated aldehydes, which are versatile building blocks for more complex deuterated molecules. researchgate.net Furthermore, photocatalytic methods are showing promise for the reductive deuteration of various functional groups under mild conditions. acs.org

The development of these novel labeling methodologies is crucial for expanding the accessibility and applicability of deuterated compounds in research and drug development. By providing more efficient and versatile synthetic routes, these methods will accelerate the discovery and optimization of new deuterated therapeutic agents. Future research will likely focus on further improving the selectivity and scalability of these reactions, as well as exploring new catalytic systems and deuterium sources. acs.org

Q & A

Q. What are the key methodologies for synthesizing and characterizing (S)-Naproxen-d3 in academic research?

Answer: Synthesis of this compound involves deuterium substitution at three hydrogen atoms, typically at the α-methyl group, to maintain enantiomeric purity. Key steps include:

- Deuteration : Use of deuterated reagents (e.g., D₂O or deuterated solvents) under controlled conditions to minimize isotopic scrambling .

- Chiral Resolution : Chromatographic separation (e.g., chiral HPLC) to isolate the (S)-enantiomer, critical for biological activity studies .

- Characterization :

- Mass Spectrometry (MS) : Confirming deuterium incorporation via molecular ion peaks (e.g., m/z shift of +3) .

- Nuclear Magnetic Resonance (NMR) : Observing deuterium-induced shifts in proton signals, particularly in the α-methyl region .

Quality Control : Purity (>99 atom% D) must be verified using isotopic abundance analysis .

Q. How is this compound utilized as an internal standard in pharmacokinetic studies?

Answer: this compound serves as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based assays to correct for matrix effects and ionization variability. Methodological steps include:

- Sample Preparation : Co-extraction with biological matrices (e.g., plasma) using protein precipitation or liquid-liquid extraction .

- Calibration Curves : Spiking known concentrations of this compound to quantify the unlabeled analyte via isotopic ratio calculations .

- Validation : Ensuring no interference at retention times or mass transitions of the analyte and internal standard .

This approach enhances precision in measuring naproxen’s bioavailability and half-life .

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

Answer:

- HPLC-MS/MS : Reversed-phase chromatography coupled with triple quadrupole MS provides high sensitivity (detection limits ~1.00 ng/mL) and specificity. Key parameters:

- Isotope Dilution Analysis : Compares peak areas of this compound and unlabeled naproxen to account for extraction efficiency .

- Cross-Validation : Confirm results with alternative methods (e.g., LC-HRMS) to rule out matrix interferences .

Q. Why is enantiomeric purity critical in studies involving this compound?

Answer: The (S)-enantiomer exhibits 10–30× higher cyclooxygenase (COX) inhibition than the (R)-form. Ensuring enantiomeric purity involves:

- Chiral Chromatography : Regular verification using chiral columns (e.g., amylose- or cellulose-based) to detect ≤1% (R)-enantiomer contamination .

- Bioactivity Assays : Testing COX-1/COX-2 inhibition ratios to confirm functional purity .

Contamination can skew pharmacokinetic data and invalidate enzyme interaction studies .

Q. How should researchers conduct literature reviews to identify gaps in this compound applications?

Answer:

- Keyword Strategy : Use terms like “deuterated NSAIDs,” “isotope tracing in COX pathways,” and “metabolic stability of deuterated drugs” across PubMed and SciFinder .

- Gap Analysis : Focus on understudied areas, such as long-term metabolic fate or species-specific differences in deuterium retention .

- Framework Application : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported metabolic pathways of this compound?

Answer: Contradictions (e.g., variability in hydroxylated metabolite ratios) require:

- Multi-Omics Integration : Combine metabolomics (LC-MS) with transcriptomic data to map enzyme expression patterns .

- Isotope Tracing : Compare deuterium retention in urine vs. plasma to identify compartment-specific metabolism .

- Cross-Species Validation : Replicate studies in murine and human hepatocytes to isolate species-dependent pathways .

Documentation of extraction protocols and MS parameters is critical for reproducibility .

Q. What methodological strategies optimize the detection of enzyme-substrate interactions involving this compound?

Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics between this compound and COX isoforms .

- X-ray Crystallography : Resolve deuterium’s impact on binding pocket interactions by comparing this compound and non-deuterated structures .

- Competitive Inhibition Assays : Use labeled/unlabeled naproxen to calculate inhibition constants (Kᵢ) and validate isotopic effects .

Q. How can long-term stability studies of this compound in biological systems be structured to ensure data reliability?

Answer:

- Accelerated Stability Testing : Expose this compound to elevated temperatures/pH levels and monitor deuterium loss via MS .

- In Vivo Longitudinal Studies : Administer deuterated compound over weeks and analyze isotopic retention in tissues using MS imaging .

- Control for Deuteration Reversal : Include non-deuterated controls to distinguish between metabolic degradation and isotopic exchange .

Q. What approaches address interspecies variability in this compound metabolism?

Answer:

- Comparative Hepatocyte Models : Use primary hepatocytes from humans, rats, and dogs to assess species-specific CYP450-mediated oxidation .

- Microsomal Incubations : Supplement with deuterium-enriched cofactors to evaluate isotopic effects on enzyme kinetics .

- In Silico Modeling : Predict metabolic hotspots using QSAR models parameterized with deuterium’s steric/electronic effects .

Q. How should multi-omics data be integrated to study this compound’s anti-inflammatory mechanisms?

Answer:

- Transcriptome-Metabolome Correlation : Link COX-2 expression levels (RNA-seq) to prostaglandin suppression (LC-MS metabolomics) in treated cells .

- Pathway Enrichment Analysis : Use tools like MetaboAnalyst to identify NSAID-related pathways perturbed by deuterium substitution .

- Machine Learning : Train models on omics datasets to predict novel targets of deuterated NSAIDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.